![molecular formula C11H20O2Si B14224831 {[2-(Cyclopent-3-en-1-ylidene)ethoxy]methoxy}(trimethyl)silane CAS No. 591737-92-7](/img/structure/B14224831.png)
{[2-(Cyclopent-3-en-1-ylidene)ethoxy]methoxy}(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[2-(Cyclopent-3-en-1-ylidene)ethoxy]methoxy}(trimethyl)silane is an organosilicon compound characterized by the presence of a cyclopentene ring, an ethoxy group, and a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Cyclopent-3-en-1-ylidene)ethoxy]methoxy}(trimethyl)silane typically involves the reaction of cyclopent-3-en-1-ylidene with ethoxytrimethylsilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure scalability and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
{[2-(Cyclopent-3-en-1-ylidene)ethoxy]methoxy}(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
{[2-(Cyclopent-3-en-1-ylidene)ethoxy]methoxy}(trimethyl)silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is explored for its potential use in bioconjugation and as a building block for bioactive molecules.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent and in the development of novel therapeutic agents.
Industry: It is used in the production of advanced materials, including coatings, adhesives, and sealants, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of {[2-(Cyclopent-3-en-1-ylidene)ethoxy]methoxy}(trimethyl)silane involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions, facilitating catalytic processes. Additionally, its ability to undergo various chemical transformations makes it a versatile reagent in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {[2-(Cyclopent-3-en-1-ylidene)ethoxy]methoxy}(dimethyl)silane
- {[2-(Cyclopent-3-en-1-ylidene)ethoxy]methoxy}(triethyl)silane
- {[2-(Cyclopent-3-en-1-ylidene)ethoxy]methoxy}(triphenyl)silane
Uniqueness
{[2-(Cyclopent-3-en-1-ylidene)ethoxy]methoxy}(trimethyl)silane is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. Compared to similar compounds, it offers a balance of steric and electronic properties, making it suitable for a wide range of applications in both academic and industrial research.
Eigenschaften
CAS-Nummer |
591737-92-7 |
|---|---|
Molekularformel |
C11H20O2Si |
Molekulargewicht |
212.36 g/mol |
IUPAC-Name |
2-cyclopent-3-en-1-ylideneethoxymethoxy(trimethyl)silane |
InChI |
InChI=1S/C11H20O2Si/c1-14(2,3)13-10-12-9-8-11-6-4-5-7-11/h4-5,8H,6-7,9-10H2,1-3H3 |
InChI-Schlüssel |
LADUVASGJZOONR-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OCOCC=C1CC=CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



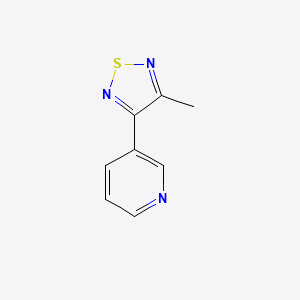
![Acetamide, N-[(1R,2R)-2-[methyl(phenylmethyl)amino]cyclohexyl]-](/img/structure/B14224765.png)
![6-[(4S)-4-[(2S)-butan-2-yl]-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14224773.png)
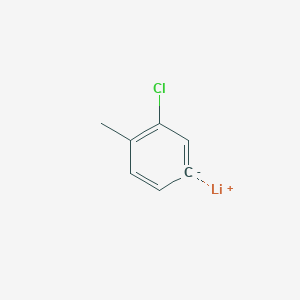
![4-Ethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14224784.png)
![N-[2,5-Bis(heptyloxy)phenyl]-2-methoxyacetamide](/img/structure/B14224788.png)
![Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-](/img/structure/B14224792.png)
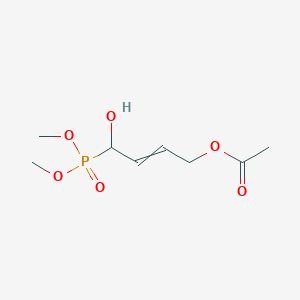
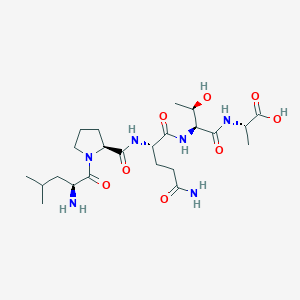
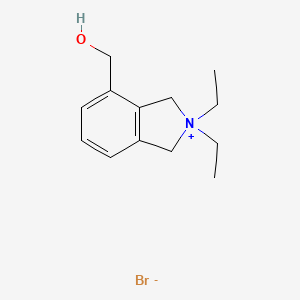
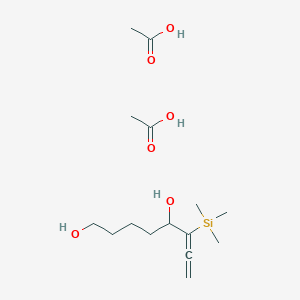
![Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-(phenylmethyl)-](/img/structure/B14224839.png)

